![molecular formula C24H23N3O5S2 B2707168 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide CAS No. 716365-58-1](/img/structure/B2707168.png)
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
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Overview
Description
“N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of “N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide” is complex, containing several different functional groups. The benzofuran ring is a key structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse. For instance, benzofuran compounds can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Scientific Research Applications
Anti-Doping Control
The compound has potential applications in the field of anti-doping control. It could be used in the development of antibodies for human asialo erythropoietin, which could be applied to a confirmation procedure in anti-doping control of recombinant erythropoietin .
Large Language Models
The compound could be used in the development of scientific large language models (LLMs). These LLMs have revolutionized the way text and other modalities of data, such as molecules and proteins, are dealt with, achieving superior performance in various applications and augmenting the scientific discovery process .
Antibody Validation
The compound could be used in the field of antibody validation. Thermo Fisher Scientific, for example, leads the way in antibody validation excellence and this compound could potentially be used in their research .
Antimicrobial Therapy
Benzofuran and its derivatives, such as this compound, have been found to be suitable structures for antimicrobial therapy. They exist widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis of New Heterocycles
The compound could be used in the synthesis of new heterocycles. Research has shown that benzofuran compounds, including anti-tumor, antibacterial, anti-oxidative, and antiviral properties .
Advanced Electronics
The compound could be used in the field of advanced electronics. Researchers have used theoretical calculations assessing electron orbital symmetry to synthesize new molecules designed to be both transparent and colorless while absorbing near-infrared light. This compound demonstrates the first systematic approach to producing such materials and could have applications in advanced electronics .
Mechanism of Action
Target of Action
The compound contains a benzofuran and a thiazole moiety. Benzofuran compounds are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mode of Action
For example, some benzofuran derivatives have been found to have anti-hepatitis C virus activity . Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
Result of Action
Based on the known activities of benzofuran and thiazole derivatives, it could potentially have effects such as inhibiting viral replication, inducing apoptosis in cancer cells, or modulating immune responses .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on the development of novel benzofuran derivatives with enhanced biological activities and improved physicochemical properties.
properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-15-12-27(13-16(2)31-15)34(29,30)19-9-7-17(8-10-19)23(28)26-24-25-20(14-33-24)22-11-18-5-3-4-6-21(18)32-22/h3-11,14-16H,12-13H2,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLLCQYFZUQTGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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